

Improving in vivo solubility of Pik-108

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Compound of Interest		
Compound Name:	Pik-108	
Cat. No.:	B610105	Get Quote

Technical Support Center: PIK-108

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo solubility of **PIK-108**. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is PIK-108 and why is its in vivo solubility a common challenge?

PIK-108 is an experimental allosteric and non-ATP competitive inhibitor of phosphoinositide 3-kinase (PI3K) isoforms p110 β and p110 δ .[1][2][3][4] Like many small molecule kinase inhibitors, **PIK-108** is a lipophilic compound with poor aqueous solubility, which presents significant hurdles for achieving sufficient concentrations and consistent results in both in vitro and in vivo experiments.[5] This poor water solubility can lead to low and variable oral bioavailability, as the compound may not dissolve effectively in gastrointestinal fluids to be absorbed into systemic circulation.[6]

Q2: My **PIK-108** precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my experiment. What is happening and how can I prevent it?

This is a common issue known as "precipitation upon dilution," which occurs when a hydrophobic compound dissolved in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower.[5]

Troubleshooting & Optimization





To prevent this, consider the following strategies:

- Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%-1%, to minimize solvent-induced toxicity and precipitation.[7]
- Use Co-solvents and Surfactants: Prepare a formulation that includes co-solvents (e.g., PEG300) and surfactants (e.g., Tween 80). These agents help keep the compound solubilized in the aqueous vehicle.[5][8]
- Slow Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. This gradual introduction can help prevent the compound from crashing out of solution.[7]
- Cyclodextrin Complexation: Use cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which can encapsulate the hydrophobic PIK-108 molecule, forming a more water-soluble inclusion complex.[6]

Q3: I am observing poor bioavailability or inconsistent results in my animal studies. Could this be related to **PIK-108**'s solubility?

Yes, poor aqueous solubility is a primary cause of low and variable oral bioavailability.[6] If **PIK-108** does not properly dissolve, its absorption will be limited, leading to inconsistent plasma concentrations and unreliable experimental data. To address this, advanced formulation strategies are recommended to enhance in vivo absorption.[8]

Q4: What are some recommended vehicle formulations for in vivo studies with PIK-108?

Several vehicle formulations can be used to improve the solubility and administration of **PIK-108** for in vivo experiments. The choice depends on the route of administration and the required dose. Common approaches include:

- Co-solvent Formulations: These use a mixture of solvents and surfactants to maintain solubility. A widely used combination is DMSO, PEG300, Tween 80, and saline.[2][4]
- Cyclodextrin Formulations: These are effective for increasing aqueous solubility. A typical formulation involves dissolving **PIK-108** in a small amount of DMSO and then diluting it in an



aqueous solution of SBE-β-CD.[2]

- Lipid-Based Formulations: For oral administration, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or simple suspensions in oils (e.g., corn oil) can improve absorption by presenting the drug in a solubilized form.[3][6][9]
- Aqueous Suspensions: For some routes, a homogeneous suspension using agents like Carboxymethyl cellulose sodium (CMC-Na) can be prepared.[3]

Quantitative Data: Solubility & Formulations

The following tables summarize the reported solubility of **PIK-108** in various solvents and provide examples of concentrations achieved in common in vivo formulations.

Table 1: PIK-108 Solubility in Primary Solvents

Solvent	Reported Solubility	Source
DMSO	73 mg/mL (200.3 mM)	[3]
DMSO	50 mg/mL (137.20 mM)	[2]
DMSO	45 mg/mL (123.48 mM)	[4]
Ethanol	5 mg/mL	[3]
Water	Insoluble	[3]
Note: Solubility in DMSO can be affected by moisture; using		
fresh, anhydrous DMSO is recommended.[3]		

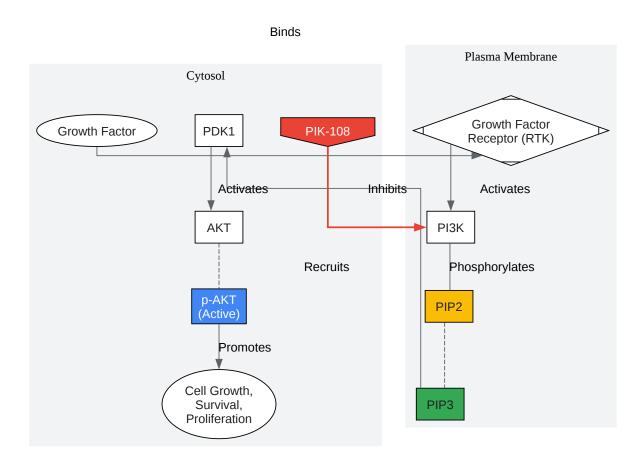
Table 2: Example In Vivo Formulation Concentrations



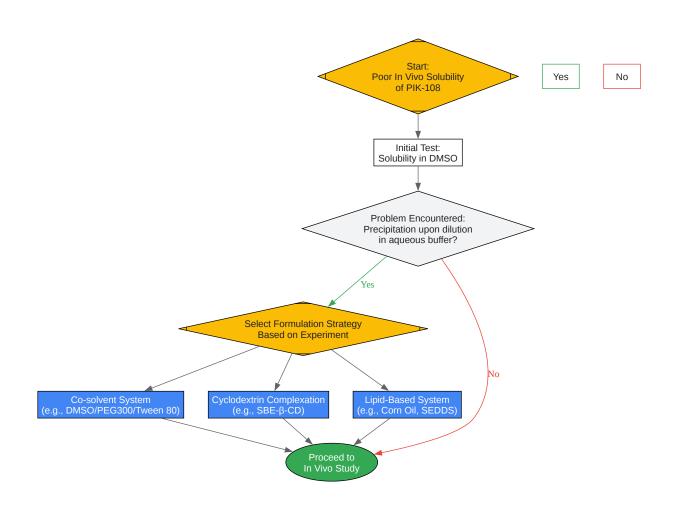
Formulation Vehicle	Achievable Concentration	Source
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL (5.49 mM)	[4]
DMSO + 20% SBE-β-CD in Saline	≥ 2.08 mg/mL	[2]
DMSO + PEG300 + Tween 80 + Saline	≥ 2.08 mg/mL	[2]

Mandatory Visualizations PI3K Signaling Pathway and PIK-108 Inhibition









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